N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide
Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide is a sulfonamide derivative characterized by a benzo[b]thiophene core, a dimethylaminoethyl side chain, and a 2,6-difluorobenzenesulfonamide group. The compound’s design combines electron-deficient aromatic systems (fluorinated benzene) with sulfur-containing heterocycles, which are common motifs in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2S2/c1-22(2)16(13-11-25-17-9-4-3-6-12(13)17)10-21-26(23,24)18-14(19)7-5-8-15(18)20/h3-9,11,16,21H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDUEQGIKRNBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC=C1F)F)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrochemical Synthesis of Benzothiophene Motifs
Recent advances in electrochemical synthesis enable the efficient construction of benzothiophene derivatives. Ruitao Li et al. (2022) demonstrated that sulfonhydrazides react with internal alkynes under electrochemical conditions to form benzothiophenes via a quaternary spirocyclization intermediate. Key steps include:
- Anodic oxidation of sulfonhydrazides to generate sulfonyl radicals.
- Radical ipso-addition to alkynes, forming a spirocyclic intermediate.
- Sulfur migration and aromatization to yield the benzothiophene core.
This method offers advantages such as mild conditions (room temperature, neutral pH) and avoidance of stoichiometric oxidants. For the target compound, 3-bromobenzo[b]thiophene could serve as a starting material, followed by functionalization with a dimethylaminoethyl group.
Functionalization with Dimethylaminoethyl Side Chain
The dimethylaminoethyl group is introduced via nucleophilic substitution or reductive amination. A representative protocol involves:
- Alkylation of benzo[b]thiophen-3-ylmethanol : Reacting 3-hydroxymethylbenzo[b]thiophene with 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.
- Reductive amination : Condensing benzo[b]thiophen-3-ylacetaldehyde with dimethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol.
Synthesis of 2,6-Difluorobenzenesulfonamide
The sulfonamide group is introduced via reaction of 2,6-difluorobenzenesulfonyl chloride with the amine intermediate.
Preparation of 2,6-Difluorobenzenesulfonyl Chloride
2,6-Difluorobenzenesulfonyl chloride is synthesized through chlorosulfonation:
- Chlorosulfonic acid treatment : 2,6-Difluorobenzene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
- Purification : Distillation under reduced pressure (b.p. 120–125°C at 15 mmHg) ensures high purity (>98%).
Sulfonamide Coupling Reaction
The sulfonyl chloride is coupled with the benzothiophene-ethyl-dimethylamine intermediate under controlled conditions:
- Reaction conditions : Combine equimolar amounts of sulfonyl chloride and amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base at 0°C.
- Stirring : Maintain the reaction at room temperature for 12–16 hours.
- Workup : Extract with aqueous HCl (1 M), wash with brine, and dry over MgSO₄.
Optimization Considerations :
- Inert atmosphere : Nitrogen or argon prevents hydrolysis of the sulfonyl chloride.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates but may necessitate lower temperatures to avoid side reactions.
Alternative Sulfonylation Strategies
Nickel-Catalyzed Sulfonation
Arylboronic acids react with sulfur dioxide surrogates (e.g., DABSO) under nickel catalysis to form sulfinates, which are subsequently aminated. For the target compound:
- Reagents : 2,6-Difluorophenylboronic acid, DABSO, and NiBr₂(glyme).
- Conditions : Ethanol/water (4:1) at 60°C for 6 hours.
- Amination : Treat the sulfinate intermediate with the benzothiophene-ethyl-dimethylamine derivative and N-chlorosuccinimide (NCS).
Advantages : Avoids handling corrosive sulfonyl chlorides.
Limitations : Lower yields (60–70%) compared to classical methods.
Photoredox/Copper Dual Catalysis
Zhang et al. (2024) reported a one-pot synthesis of sulfonamides using aryl diazonium salts, amines, and DABSO under visible light. This method could be adapted for the target compound by:
- Generating the diazonium salt from 2,6-difluoroaniline.
- Irradiating with blue LEDs in the presence of Cu(I) and a photocatalyst.
Analytical Characterization and Purification
Chromatographic Techniques
| Step | Method | Conditions | Purpose |
|---|---|---|---|
| Intermediate purification | Column chromatography | Silica gel, ethyl acetate/hexane (1:3) | Remove unreacted starting materials |
| Final compound isolation | Preparative HPLC | C18 column, acetonitrile/water (70:30) | Achieve >99% purity |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, benzothiophene), 3.52 (t, J=6.8 Hz, 2H, CH₂N), 2.32 (s, 6H, N(CH₃)₂).
- HRMS : m/z 396.47 [M+H]⁺ (calculated for C₁₈H₁₈F₂N₂O₂S₂).
Challenges and Mitigation Strategies
Regioselectivity in Benzothiophene Formation
Electrochemical methods favor ipso-addition over ortho-attack due to the stability of the spirocyclic intermediate. Computational studies indicate that electron-donating groups on the alkyne substrate enhance selectivity for the 3-position.
Side Reactions During Sulfonylation
Competitive hydrolysis of the sulfonyl chloride is minimized by:
- Strict moisture control (molecular sieves, inert gas).
- Using non-nucleophilic bases (e.g., Et₃N instead of NaOH).
Industrial-Scale Considerations
Cost-Effective Sulfur Sources
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) offers a safer alternative to gaseous SO₂, enabling gram-scale synthesis with 69–80% yields.
Green Chemistry Approaches
Mechanochemical synthesis (ball milling) reduces solvent use and reaction times. For example, Mkrtchyan and Iaroshenko achieved sulfonamide coupling in 2 hours using Pd catalysis and K₂S₂O₅.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically affecting the benzo[b]thiophene moiety, potentially forming sulfoxides or sulfones.
Reduction: : Reduction reactions might target the sulfonamide or the benzo[b]thiophene ring, leading to a range of different products.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly on the aromatic rings and the amino group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Utilizes nucleophiles or electrophiles such as halogens, alkyl groups, or more complex functional groups.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced benzo[b]thiophene derivatives, secondary amines.
Substitution: : Substituted aromatic compounds with varied functional groups depending on the reaction specifics.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Serves as a building block for the synthesis of more complex molecules.
Catalyst: : Certain derivatives might act as catalysts in specific organic reactions.
Biology and Medicine
Pharmacological Agent: : Investigated for its potential use as a drug candidate due to its unique structure and potential biological activity.
Biological Probes: : Used in studies to probe biological processes or mechanisms, often due to its fluorescent properties.
Industry
Material Science: : Components in the production of advanced materials with specialized properties.
Agriculture: : Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through interaction with various molecular targets. In biological systems, this often involves binding to specific proteins or receptors, altering their activity. The benzo[b]thiophene moiety and the dimethylaminoethyl group play critical roles in these interactions, enabling the compound to engage in hydrogen bonding, π-π stacking, and other molecular interactions. Pathways involved typically include signal transduction cascades and enzyme modulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfonamide-Based Agrochemicals ()
The compound shares structural parallels with sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester , which feature sulfonamide or sulfonylurea linkages critical for acetolactate synthase (ALS) inhibition. Key differences include:
- Core Heterocycle : The target compound uses a benzo[b]thiophene ring, whereas agrochemicals like metsulfuron methyl ester incorporate triazine or pyrimidine rings for herbicidal activity .
Table 1: Comparison with Sulfonylurea Herbicides
Pharmaceutical Sulfonamide Derivatives ()
The dimethylaminoethyl side chain and sulfonamide group align the target compound with ranitidine-related compounds, which are H₂ receptor antagonists. For example:
- Ranitidine related compound B includes a furan ring and sulfanyl group, whereas the target compound’s benzo[b]thiophene may offer enhanced aromatic stacking or metabolic stability due to sulfur’s electronegativity .
- N-Oxide Derivatives: Unlike the dimethylamino group in the target compound, ranitidine analogs often feature N-oxide modifications to modulate solubility or receptor affinity .
Table 2: Comparison with Pharmaceutical Sulfonamides
Research Findings and Mechanistic Insights
- Agrochemical Analogues: Sulfonylurea herbicides act via ALS inhibition, disrupting branched-chain amino acid synthesis in plants. The target compound’s sulfonamide group could mimic this mechanism, but its benzo[b]thiophene core may redirect selectivity toward non-plant targets (e.g., mammalian enzymes) .
- However, the 2,6-difluorophenyl group may reduce polarity compared to ranitidine’s nitroethenediamine system, affecting pharmacokinetics .
Limitations and Knowledge Gaps
- Evidence Scope : The provided materials lack direct data on the target compound’s synthesis, bioactivity, or applications. Comparisons rely on structural analogs from divergent fields (agrochemicals vs. pharmaceuticals).
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide is an organic compound notable for its complex structure, featuring a sulfonamide group, a difluorobenzene ring, and a benzothiophene moiety. Its molecular formula is C₁₈H₁₈F₂N₂O₂S₂, with a molecular weight of 396.47 g/mol. Despite its intriguing structure, the biological activity of this compound has not been extensively documented in scientific literature.
Structural Characteristics
The compound's structure suggests potential interactions with biological targets similar to other sulfonamide derivatives. The presence of the dimethylaminoethyl side chain may enhance its pharmacological properties, potentially affecting binding affinity and specificity.
Current Research Findings
As of now, there are no established therapeutic applications or detailed pharmacological studies specifically addressing the biological activity of this compound. However, its structural features indicate that it could serve as a research chemical for exploring new avenues in drug development or material science.
Potential Biological Interactions
Given its sulfonamide nature, the compound might exhibit interactions with various biological targets:
- Enzymatic Inhibition: Similar sulfonamides have been shown to inhibit enzymes like carbonic anhydrase and certain proteases.
- Antimicrobial Activity: Sulfonamides are historically known for their antibacterial properties; thus, further investigation could reveal similar effects in this compound.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with other compounds in the sulfonamide class.
| Compound Name | Structure Features | Reported Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Benzothiazole Sulfonamide | Benzothiazole ring | Anticancer properties |
| N-(2-Dimethylaminoethyl) Sulfonamide | Dimethylaminoethyl group | Enzyme inhibition |
Case Studies and Applications
While specific case studies on this compound are lacking, related research indicates that compounds with similar structures have been explored for their cytotoxic activities against various cancer cell lines. For instance:
- Cytotoxicity Studies: Compounds with similar moieties have demonstrated significant cytotoxic effects against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Q & A
Basic: What are the recommended synthetic routes for N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide, and how can purity be optimized?
Methodological Answer:
A multi-step approach is typically employed:
Core Structure Assembly : React benzo[b]thiophen-3-yl derivatives with dimethylaminoethylamine via nucleophilic substitution, ensuring controlled pH (7–9) and temperature (60–80°C) to minimize side reactions .
Sulfonylation : Introduce 2,6-difluorobenzenesulfonyl chloride under anhydrous conditions (e.g., THF or DCM) with a base like triethylamine to scavenge HCl .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How should researchers characterize the molecular conformation of this compound to validate structural integrity?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Assign H and C signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks from the dimethylamino and benzo[b]thiophene groups .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Analyze dihedral angles between the sulfonamide and benzo[b]thiophene moieties to confirm spatial orientation .
- FT-IR : Validate sulfonamide S=O stretches (1340–1290 cm) and N–H bending (1550 cm) .
Advanced: How can contradictory biological activity data (e.g., IC50_{50}50 variability) be resolved for this compound?
Methodological Answer:
Address discrepancies through:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) to minimize batch effects .
- Orthogonal Validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and enzymatic assays (e.g., fluorogenic substrates) .
- Impurity Profiling : Quantify trace byproducts (e.g., unreacted sulfonyl chloride) via HPLC-MS. Even 2% impurities can skew IC by >50% .
Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) of this sulfonamide derivative?
Methodological Answer:
Leverage hybrid quantum mechanics/molecular mechanics (QM/MM) and docking:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between sulfonamide SO and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the dimethylaminoethyl group in solvent pockets.
- Free Energy Perturbation (FEP) : Predict potency changes upon fluorination at the 2,6-positions by calculating ΔΔG binding energies .
Advanced: How can researchers address unexpected byproducts during scale-up synthesis (e.g., dimerization or sulfonamide cleavage)?
Methodological Answer:
Mitigate side reactions via:
- Reaction Monitoring : Use in situ FT-IR or ReactIR to detect intermediates (e.g., sulfonic anhydrides) that promote dimerization .
- Protecting Groups : Temporarily protect the dimethylamino group with Boc anhydride during sulfonylation to prevent nucleophilic attack .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., acetonitrile) to reduce cleavage .
Basic: What analytical methods are critical for assessing stability under physiological conditions?
Methodological Answer:
Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via UPLC at 0, 24, and 48 hours. The sulfonamide group is prone to hydrolysis at pH < 3 .
- Thermal Stability : Use DSC (differential scanning calorimetry) to identify decomposition onset temperatures (>150°C typical for fluorinated sulfonamides) .
- Light Sensitivity : Expose to UV-Vis (254 nm) and quantify photodegradants via LC-MS .
Advanced: How can researchers elucidate the metabolic pathways of this compound in vitro?
Methodological Answer:
Employ liver microsome assays and metabolite identification:
- Microsome Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at 0, 15, 30, and 60 minutes .
- Metabolite Profiling : Identify phase I metabolites (e.g., N-demethylation of the dimethylamino group) via LC-HRMS/MS. Compare fragmentation patterns with synthetic standards .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
